

# ASN007 Benzenesulfonate: A Technical Pharmacology Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | ASN007 benzenesulfonate |           |
| Cat. No.:            | B15615719               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ASN007, also known as ERAS-007, is a potent and orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS/RAF/MEK/ERK pathway, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[2][3] The hyperactivation of this pathway due to mutations in genes such as BRAF, KRAS, NRAS, and HRAS is a key driver in a wide range of human cancers.[4][5] ASN007 is a reversible, ATP-competitive inhibitor that has demonstrated significant anti-proliferative activity in preclinical models of cancers with these mutations.[6] Currently, ASN007 is under clinical investigation for the treatment of advanced solid tumors.[6][7] This document provides a comprehensive overview of the pharmacology of **ASN007 benzenesulfonate**, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

#### **Mechanism of Action**

ASN007 selectively targets and inhibits the kinase activity of both ERK1 and ERK2.[1] This inhibition prevents the phosphorylation of downstream ERK1/2 substrates, such as ribosomal S6 kinase (RSK) and E twenty-six (ETS) transcription factor family members like Elk1 and FRA1.[1] By blocking these downstream signaling events, ASN007 effectively halts the cell cycle and induces apoptosis in cancer cells dependent on the MAPK pathway for their growth



and survival. A key characteristic of ASN007 is its long target residence time, which contributes to a durable inhibition of ERK signaling.[4]

## **Signaling Pathway**

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of intervention for ASN007.



Click to download full resolution via product page

Caption: RAS/RAF/MEK/ERK signaling pathway with ASN007 inhibition of ERK1/2.

# Pharmacodynamics: Preclinical Data

ASN007 has demonstrated potent and selective inhibition of ERK1/2 in a variety of preclinical assays.



| Assay Type                     | Target(s)  | Cell Line <i>l</i><br>System | IC50 (nM)   | Reference(s) |
|--------------------------------|------------|------------------------------|-------------|--------------|
| Biochemical<br>Kinase Assay    | ERK1, ERK2 | Cell-free                    | 2           | [1]          |
| Cellular Assays                |            |                              |             |              |
| Anti-proliferative<br>Activity | Various    | RAS/RAF Mutant               | 37 (median) | [6]          |
| p-RSK1<br>Inhibition           | RSK1       | HT-29                        | Low nM      | [1]          |

#### **Pharmacokinetics: Preclinical and Clinical Data**

Pharmacokinetic studies have shown that ASN007 is orally bioavailable and demonstrates dose-dependent exposure.

| Species | Dosing<br>Regimen   | Cmax                           | AUC24                          | t1/2 (hours) | Reference(s |
|---------|---------------------|--------------------------------|--------------------------------|--------------|-------------|
| Human   | Once Daily<br>(QD)  | Dose-<br>dependent<br>increase | Dose-<br>dependent<br>increase | 10-15        | [4]         |
| Human   | Once Weekly<br>(QW) | Dose-<br>dependent<br>increase | Dose-<br>dependent<br>increase | 10-15        | [4]         |

# **Efficacy in Preclinical Models**

ASN007 has shown significant anti-tumor activity in a broad range of cancer models harboring MAPK pathway mutations.



| Model Type                                | Cancer<br>Type                                               | Mutation(s)         | Dosing<br>Regimen<br>(Oral) | Outcome                                          | Reference(s |
|-------------------------------------------|--------------------------------------------------------------|---------------------|-----------------------------|--------------------------------------------------|-------------|
| Xenograft                                 | Colorectal, Pancreatic, Neuroblasto ma, Mantle Cell Lymphoma | KRAS, NRAS          | 40 mg/kg<br>daily           | Significant<br>tumor growth<br>inhibition        | [6]         |
| Patient-<br>Derived<br>Xenograft<br>(PDX) | Colorectal<br>Cancer                                         | KRAS, BRAF<br>V600E | Not specified               | Tumor growth inhibition in 33 of 41 models       | [6]         |
| PDX                                       | BRAF-mutant<br>Melanoma                                      | BRAF V600E          | Not specified               | Activity in BRAF/MEK inhibitor- resistant models | [6][7]      |

## **Clinical Trial Data**

A first-in-human Phase 1 clinical trial (NCT03415126) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of ASN007 in patients with advanced solid tumors harboring BRAF, KRAS, NRAS, or HRAS mutations.[4][5]

# **Safety and Tolerability (Phase 1)**



| Dosing<br>Regimen   | Maximum<br>Tolerated Dose<br>(MTD) | Common Treatment- Related Adverse Events (TRAEs)                           | Dose-Limiting<br>Toxicities<br>(DLTs) | Reference(s) |
|---------------------|------------------------------------|----------------------------------------------------------------------------|---------------------------------------|--------------|
| Once Daily (QD)     | 40mg                               | Rash, nausea/vomiting, diarrhea, fatigue, central serous retinopathy (CSR) | Grade 3 CSR,<br>Grade 3 rash          | [4]          |
| Once Weekly<br>(QW) | 250mg                              | Rash, CSR,<br>blurred vision,<br>nausea/vomiting,<br>diarrhea              | Grade 3 AST<br>elevation              | [4]          |

**Preliminary Efficacy (Phase 1)** 

| Cancer Type              | Mutation   | Best<br>Response                        | Duration of Response | Reference(s) |
|--------------------------|------------|-----------------------------------------|----------------------|--------------|
| Salivary Gland<br>Cancer | HRAS       | Confirmed Partial<br>Response<br>(-57%) | 5+ months            | [4]          |
| Ovarian Cancer           | KRAS       | Stable Disease                          | 9+ months            | [4]          |
| Thyroid Cancer           | BRAF V600E | Stable Disease                          | 8+ months            | [4]          |

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of ASN007.

# In Vitro Kinase Inhibition Assay (HTRF)



A Homogeneous Time-Resolved Fluorescence (HTRF) based assay was utilized to determine the in vitro kinase inhibitory activity of ASN007 against ERK1 and ERK2.[6]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Metastatic Melanoma with a Combination of Immunotherapies and Molecularly Targeted Therapies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ASN007 Benzenesulfonate: A Technical Pharmacology Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615719#asn007-benzenesulfonate-pharmacology]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com